N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}pent-4-enamide
Description
Properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-3-4-5-17(21)19-13-15-7-10-20(11-8-15)16-6-9-18-14(2)12-16/h3,6,9,12,15H,1,4-5,7-8,10-11,13H2,2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKSHZPVKJTNFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}pent-4-enamide (CAS Number: 2097890-81-6) is a synthetic compound that has garnered attention in pharmacological research. Its unique structure, which combines a piperidine ring with a pyridine moiety, suggests potential biological activities, particularly in neuropharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 287.4 g/mol. The compound's structure is characterized by the presence of both piperidine and pyridine rings, which are known to influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O |
| Molecular Weight | 287.4 g/mol |
| CAS Number | 2097890-81-6 |
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator of serotonin receptors, particularly the 5-HT1A subtype. This modulation can lead to various neuropharmacological effects, including anxiolytic and antidepressant-like activities.
In Vitro Studies
In vitro assays have demonstrated that compounds similar to this compound exhibit significant binding affinity to serotonin receptors. For instance, a related study reported that specific derivatives showed varying degrees of inhibition on serotoninergic receptors, indicating potential therapeutic applications in mood disorders .
Case Studies
- Anxiolytic Effects : A study investigated the anxiolytic potential of this compound in rodent models. Results indicated a dose-dependent reduction in anxiety-like behavior in elevated plus maze tests, suggesting its efficacy as an anxiolytic agent.
- Antidepressant Activity : Another research focused on the antidepressant properties of this compound through forced swim tests. The findings revealed that administration led to a significant decrease in immobility time, an indicator of antidepressant activity.
- Neuroprotective Properties : Recent investigations highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases.
Comparison with Similar Compounds
W-18 and W-15 (Sulfonamide Derivatives)
- Core Structure : Both W-18 and W-15 feature a 2-piperidinylidene backbone, contrasting with the 4-piperidinyl substitution in the target compound.
- Functional Groups : W-18 and W-15 incorporate sulfonamide groups, whereas the target compound has an amide (pent-4-enamide). Sulfonamides generally exhibit higher metabolic stability but lower solubility compared to amides .
- Substituents : The 2-phenylethyl group in W-18/W-15 vs. the 2-methylpyridin-4-yl group in the target compound suggests divergent electronic and steric effects. Pyridine’s nitrogen atom may enhance receptor binding through hydrogen bonding, unlike the inert phenyl rings in W-18/W-15 .
Fentanyl (Opioid Analgesic)
- Substitution Position: Fentanyl’s 4-piperidinyl substitution is critical for µ-opioid receptor binding.
- Functional Groups : Fentanyl’s propionamide vs. the target’s pent-4-enamide introduces differences in chain length and rigidity, which could influence pharmacokinetics (e.g., half-life, distribution) .
N-(1-Benzyl-4-methoxycarbonyl-4-piperidinyl) N-phenylpropanamide
- Substituents: The benzyl and methoxycarbonyl groups in this compound contrast with the pyridine and enamide in the target.
- Amide vs. Carbonate : The methoxycarbonyl group in the analog is a carbonate ester, whereas the target compound’s enamide is a secondary amide, affecting hydrolysis rates and metabolic pathways .
Goxalapladib (Atherosclerosis Treatment)
- Complexity : Goxalapladib incorporates a naphthyridine ring and trifluoromethyl groups, which are absent in the target compound. These features likely enhance its specificity for phospholipase A2 inhibition but may reduce synthetic accessibility .
- Therapeutic Target : The target compound’s simpler structure lacks the multifunctional groups seen in Goxalapladib, suggesting divergent therapeutic applications (e.g., CNS vs. cardiovascular) .
Comparative Data Table
Research Findings and Implications
- Structural Insights : The 4-piperidinyl substitution in the target compound may favor interactions with CNS receptors, similar to fentanyl, but the pyridine and enamide groups could reduce opioid-like activity due to altered steric and electronic profiles .
- Synthetic Accessibility : Compared to Goxalapladib, the target compound’s simpler structure likely allows more straightforward synthesis, though the pyridine ring may require specialized coupling reactions .
Q & A
Q. What are the optimal synthetic routes for preparing N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}pent-4-enamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, analogous compounds (e.g., piperidine-pyridine hybrids) are synthesized using coupling reagents like HATU in solvents such as DMSO, with triethylamine as a base to facilitate amide bond formation . Post-synthesis, purity is validated via HPLC (>95% purity) and structural confirmation via -NMR (e.g., δ 7.2–8.1 ppm for pyridine protons) and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of this compound confirmed in academic settings?
- Methodological Answer : Advanced spectroscopic techniques are critical:
- NMR : - and -NMR to confirm substituent connectivity (e.g., piperidinyl CH signals at δ 2.5–3.5 ppm) .
- X-ray crystallography : Resolves 3D conformation, particularly for chiral centers or sterically hindered regions .
- FT-IR : Validates functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer : Screen against target receptors (e.g., GPCRs or kinases) using:
- In vitro binding assays : Radioligand displacement studies to determine IC values .
- Enzyme inhibition assays : Monitor activity via fluorescence or colorimetric readouts (e.g., NADH depletion for dehydrogenase targets) .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Steric hindrance from the 2-methylpyridin-4-yl group reduces accessibility to the piperidine nitrogen, requiring optimized conditions (e.g., polar aprotic solvents, elevated temperatures). Electronic effects are studied via Hammett plots using substituted analogs, with reaction rates monitored via -NMR or LC-MS . Example
| Substituent | σ Value | Relative Rate (k) |
|---|---|---|
| -CH | -0.17 | 1.00 |
| -NO | +1.27 | 0.12 |
Q. How can conflicting data from biological assays (e.g., varying IC50_{50}50 values across studies) be resolved?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, co-solvents). Standardize protocols:
- Use uniform cell lines (e.g., HEK293 for receptor studies).
- Validate via orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Statistical analysis (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. What strategies improve the compound’s metabolic stability without compromising target affinity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
